Polypodine b
Overview
Description
Polypodine B is a natural ecdysone ester isolated from the bark of Dacrydium intermedium . It is also known as 5β-Hydroxyecdysterone .
Synthesis Analysis
Polypodine B is primarily obtained from plant sources due to its complex structure making chemical synthesis unprofitable and impractical . It has been found that in vitro cultures of plants can be an alternative source of this compound . Preliminary chromatographic analysis indicates that multiple shoots and roots from in vitro-derived plants maintain the ability to accumulate phytoecdysteroids, identified as 20-hydroxyecdysone and polypodine B .Molecular Structure Analysis
The molecular formula of Polypodine B is C27H44O8 . It has an average mass of 496.634 Da and a monoisotopic mass of 496.303619 Da .Chemical Reactions Analysis
Reactions of polypodine B with PIDA reagent have been studied, providing markedly higher yields of C-21 ecdysteroids and lower amounts of by-products compared to PIFA .Physical And Chemical Properties Analysis
Polypodine B has a molecular weight of 496.63 and a chemical formula of C27H44O8 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications
Isolation and Chemical Analysis
- Ecdysteroids Extraction : Polypodine B was isolated from the roots of Leuzea carthamoides, along with other ecdysteroids. This study highlights the process of extraction and identification of these compounds (Píš et al., 1994).
- Steroidal Constituents : Investigations into the steroid constituents of various plants led to the identification of polypodine B among other steroidal compounds. These studies often employ methods like NMR spectroscopy for structural elucidation (Jing-da, 2006).
Biological and Pharmacological Applications
- Inhibiting Growth and Moulting in Insects : Polypodine B, when applied topically or injected, has shown significant growth and moulting inhibiting effects on Dysdercus cingulatus, an insect species. This suggests its potential use in pest control (Khan et al., 2002).
- Nootropic Activity : Some phytoecdysteroids, including polypodine B, have been investigated for nootropic (cognitive-enhancing) activities, showing promising results in increasing motor activity and exploratory behavior in animal models (Yusupova et al., 2020).
Environmental Applications
- Photocatalytic Performance : Research on Ag3PO4 polypods, which are not directly related to polypodine B but share a similar nomenclature, indicated significant degradation of dye pollutants under weak light irradiation. This research might be relevant in the broader context of polypod-like structures in environmental applications (Teng et al., 2015).
Genetic and Evolutionary Studies
- Polyploid Genome Evolution : A study on polyploid genome evolution, using pan-genomic analysis, provides insights into the gradual evolution of polypod-like genetic structures. Though not directly connected to polypodine B, this study offers a broader understanding of polypod structures in genetics (Gordon et al., 2020).
Future Directions
properties
IUPAC Name |
(2S,3R,5S,9R,10R,13R,14S,17S)-2,3,5,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-22(2,32)9-8-20(30)25(5,33)19-7-11-26(34)16-12-21(31)27(35)14-18(29)17(28)13-24(27,4)15(16)6-10-23(19,26)3/h12,15,17-20,28-30,32-35H,6-11,13-14H2,1-5H3/t15-,17-,18+,19-,20+,23+,24+,25+,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFLGNRCCFYOKL-ACCCYTKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CC(=O)C4(C3(CC(C(C4)O)O)C)O)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18069-14-2 | |
Record name | Polypodine B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18069-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501044191 | |
Record name | 5,20-Dihydroxyecdysone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501044191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2beta,3beta,5beta,14,20,22R,25-Heptahydroxycholest-7-en-6-one | |
CAS RN |
18069-14-2 | |
Record name | Polypodine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018069142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,20-Dihydroxyecdysone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501044191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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